Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with benzylamine and p-chlorophenyl chloride under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the p-chlorophenyl group.
Scientific Research Applications
Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical drugs due to its potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological systems, including its effects on enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride can be compared with other similar compounds, such as:
Cyclohexanone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: These compounds have a benzylamine group and are used in various chemical and pharmaceutical applications.
Chlorophenyl compounds: These compounds contain a chlorophenyl group and are known for their diverse chemical reactivity and applications
Properties
CAS No. |
96783-26-5 |
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Molecular Formula |
C19H21Cl2NO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(benzylamino)-2-(4-chlorophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c20-17-11-9-16(10-12-17)19(13-5-4-8-18(19)22)21-14-15-6-2-1-3-7-15;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H |
InChI Key |
BTLBGEBBNNKMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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